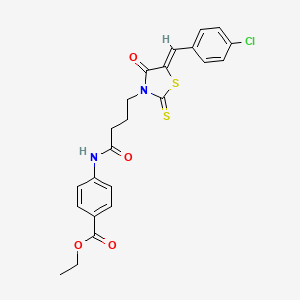

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

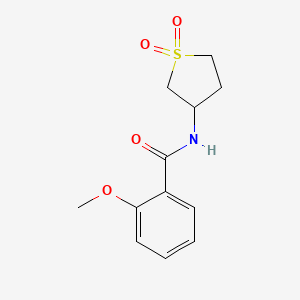

The compound is a derivative of thiazolidinone, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazolidinones and their derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Scientific Research Applications

Antidiabetic Activity

Arylidenerhodanines, including our compound, have demonstrated antidiabetic properties. They may influence glucose metabolism, making them relevant for managing Type 2 diabetes mellitus (T2DM). Specifically, they inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate digestion and absorption .

Protein Kinase Inhibition

Certain arylidenerhodanines exhibit protein kinase inhibition potency. Protein kinases are essential regulators of cellular processes, and inhibiting them can impact cell signaling pathways. These compounds could potentially be developed as targeted therapies for various diseases .

Topoisomerase II Inhibition

Topoisomerase II is an enzyme involved in DNA replication and repair. Inhibiting it can disrupt DNA processes, making it a target for anticancer drugs. Some arylidenerhodanines, including our compound, have shown promise as topoisomerase II inhibitors .

Cholinesterase Inhibition

Cholinesterases play a role in neurotransmitter regulation, particularly acetylcholine. Inhibiting cholinesterases can be beneficial for conditions like Alzheimer’s disease. While further research is needed, arylidenerhodanines may contribute to this area .

Crystal Structure Determination

Our compound’s molecular structure has been ascertained through single-crystal X-ray diffraction. This information is crucial for understanding its three-dimensional arrangement and interactions .

Other Potential Applications

While not yet fully explored, arylidenerhodanines could have additional applications, such as antimicrobial activity, anti-inflammatory effects, or even as fluorescent probes in biological studies. Researchers continue to investigate their diverse properties .

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 4-[4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S2/c1-2-30-22(29)16-7-11-18(12-8-16)25-20(27)4-3-13-26-21(28)19(32-23(26)31)14-15-5-9-17(24)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,25,27)/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGBDIALTXYUMP-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2443247.png)

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2443250.png)

![Tert-butyl N-[[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopentyl]methyl]carbamate](/img/structure/B2443252.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea](/img/structure/B2443264.png)